1-(2,2,2-Trifluoroetil)piperidin-4-amina

Descripción general

Descripción

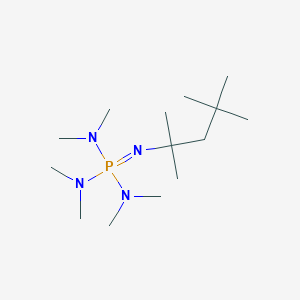

1-(2,2,2-Trifluoroethyl)piperidin-4-amine, also known as 1-(2,2,2-trifluoroethyl)piperidine or TFEPA, is an organic compound with the molecular formula C5H10F3N. It is an amine compound with the nitrogen atom at the center of the molecule and three fluorine atoms attached to the nitrogen atom. TFEPA is a colorless liquid with a boiling point of 59 °C and a melting point of -50 °C. It is used in a wide range of applications, including pharmaceuticals, agrochemicals, and materials science.

Aplicaciones Científicas De Investigación

Intermediario de Síntesis Orgánica

“1-(2,2,2-Trifluoroetil)piperidin-4-amina” se utiliza a menudo como intermediario en la síntesis orgánica . Juega un papel crucial en la síntesis de varios compuestos orgánicos debido a su capacidad para promover reacciones químicas .

Aplicaciones Farmacéuticas

En el campo farmacéutico, este compuesto se utiliza ampliamente . Está involucrado en la síntesis de varios fármacos, contribuyendo a su estructura química y mejorando su eficacia.

Desarrollo de Acaricidas

El compuesto se ha utilizado en el desarrollo de nuevos acaricidas . Por ejemplo, se utilizó en la síntesis de HNPC-A188, un nuevo acaricida que exhibe una excelente actividad acaricida .

Desarrollo de Pesticidas

“this compound” tiene aplicaciones potenciales en el desarrollo de pesticidas . Sus derivados han mostrado una excelente bioactividad, lo que lo convierte en un candidato prometedor para el desarrollo de pesticidas .

Aplicaciones del Grupo Fluoroalquilo Azufre

El compuesto contiene un grupo fluoroalquilo azufre, que es un componente clave de algunos pesticidas utilizados para controlar ácaros en las plantas . Este grupo puede mejorar considerablemente las propiedades farmacocinéticas lipófilas de las moléculas de fármacos .

Investigación sobre el Tratamiento de la Migraña

Hay una investigación en curso sobre el uso de compuestos que contienen el grupo trifluoroetil en el tratamiento de las migrañas

Safety and Hazards

The compound has been classified as Acute Tox. 4 Oral - Aquatic Acute 1 - Aquatic Chronic 1 . The hazard statements associated with it are H302 - H410, indicating that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects . The precautionary statements are P273 - P301 + P312 + P330, advising to avoid release to the environment and to call a poison center or doctor if feeling unwell .

Mecanismo De Acción

Target of Action

It is often used as a building block in the synthesis of various pharmaceutical compounds .

Biochemical Pathways

The compound’s role as a building block suggests it may be involved in a wide range of biochemical reactions, depending on the specific compounds it is used to synthesize .

Result of Action

As a building block in pharmaceutical synthesis, the effects of this compound would largely depend on the specific drugs it is used to create .

Propiedades

IUPAC Name |

1-(2,2,2-trifluoroethyl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F3N2/c8-7(9,10)5-12-3-1-6(11)2-4-12/h6H,1-5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJGAYYBQGNJNJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30585537 | |

| Record name | 1-(2,2,2-Trifluoroethyl)piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

187217-99-8 | |

| Record name | 1-(2,2,2-Trifluoroethyl)piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B67471.png)

![10-Azatricyclo[5.2.1.04,10]decane](/img/structure/B67478.png)

![5-(2-hydroxyethyl)benzo[d]thiazole-2(3H)-thione](/img/structure/B67482.png)

![3-[(3-Methoxyphenyl)methyl]cyclohexanone](/img/structure/B67484.png)